molecular formula C2H10N4O4S B3064749 1-Methylhydrazinecarboximidamide sulfate CAS No. 1934-36-7

1-Methylhydrazinecarboximidamide sulfate

Cat. No. B3064749
Key on ui cas rn: 1934-36-7
M. Wt: 186.19 g/mol
InChI Key: DAQKDSAUHRZOGP-UHFFFAOYSA-N
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Patent
US04670448

Procedure details

1-Amino-1-methyl guanidine sulphate (12.3 g) and trifluoroacetic acid (16 ml) were heated at reflux for 96 h. Excess trifluoroacetic acid was removed by distillation and the residue was basified with sodium bicarbonate and extracted with ethyl acetate. The extract was dried and evaporated to give a white solid (7.2 g) which was recrystallised from a mixture of methyl acetate (8 ml) and petroleum ether (b.p. 60°-80°) (20 ml) to give the title compound as a white powder (5.1 g) m.p. 165°-166°.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6][N:7]([CH3:11])[C:8]([NH2:10])=[NH:9].[F:12][C:13]([F:18])([F:17])[C:14](O)=O>>[CH3:11][N:7]1[C:8]([NH2:10])=[N:9][C:14]([C:13]([F:18])([F:17])[F:12])=[N:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NN(C(=N)N)C
Name
Quantity
16 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 96 h
Duration
96 h
CUSTOM
Type
CUSTOM
Details
Excess trifluoroacetic acid was removed by distillation
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(N=C1N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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